molecular formula C48H78O6S2 B13806312 Bis(2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) 2,9-dimethyl-4,7-dithiadecanedioate CAS No. 62546-75-2

Bis(2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) 2,9-dimethyl-4,7-dithiadecanedioate

Cat. No.: B13806312
CAS No.: 62546-75-2
M. Wt: 815.3 g/mol
InChI Key: ZZZJYMQEUKEZGV-UHFFFAOYSA-N
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Description

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as ester, thioether, and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester typically involves multiple steps. One common approach is the esterification of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid] with 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the thioether groups can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is unique due to the combination of ester, thioether, and phenolic groups in its structure.

Properties

CAS No.

62546-75-2

Molecular Formula

C48H78O6S2

Molecular Weight

815.3 g/mol

IUPAC Name

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropyl] 3-[2-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropoxy]-2-methyl-3-oxopropyl]sulfanylethylsulfanyl]-2-methylpropanoate

InChI

InChI=1S/C48H78O6S2/c1-31(41(51)53-29-47(15,16)25-33-21-35(43(3,4)5)39(49)36(22-33)44(6,7)8)27-55-19-20-56-28-32(2)42(52)54-30-48(17,18)26-34-23-37(45(9,10)11)40(50)38(24-34)46(12,13)14/h21-24,31-32,49-50H,19-20,25-30H2,1-18H3

InChI Key

ZZZJYMQEUKEZGV-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCSCC(C)C(=O)OCC(C)(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC(C)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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